molecular formula C12H13N7O2S B2384955 1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034564-11-7

1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2384955
CAS RN: 2034564-11-7
M. Wt: 319.34
InChI Key: RWTLOCCKQTVIQQ-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H13N7O2S and its molecular weight is 319.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. These efforts include creating pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, showcasing the versatility of sulfonamide in contributing to the synthesis of compounds with significant antibacterial activity. Compounds have been tested for their efficacy against various bacterial strains, highlighting the potential of sulfonamide-based molecules in addressing antibiotic resistance and infectious diseases (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Heterocycles

The exploration into sulfonamide-based heterocycles extends to their antimicrobial properties. By manipulating the sulfonamido pyrazole structure, researchers have developed compounds with enhanced activity against a range of pathogens. This includes the synthesis of f, g-unsaturated ketones, semicarbazones, and thiosemicarbazones, which were further reacted to produce pyrazoles, isoxazoles, and pyrimidinethiones. Such studies underscore the chemical diversity achievable with sulfonamide scaffolds and their application in developing novel antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Sulfonamide Hybrids for Therapeutic Applications

The combination of sulfonamides with other biologically active heterocycles has opened new avenues in drug development, particularly in creating hybrid compounds with multifaceted therapeutic applications. These sulfonamide hybrids have been pursued for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, among others. Recent advancements have highlighted the successful integration of sulfonamides with coumarin, indole, pyridine, and other heterocyclic structures, demonstrating the potential of such hybrids in enhancing drug efficacy and specificity (Massah et al., 2022).

Sulfonamido Compounds as Cyclooxygenase-2 Inhibitors

The search for effective cyclooxygenase-2 (COX-2) inhibitors, crucial for managing inflammation and pain, has led to the identification of sulfonamide-containing 1,5-diarylpyrazole derivatives as promising candidates. Through extensive structure-activity relationship studies, compounds exhibiting potent and selective inhibition of COX-2 have been identified, contributing to the development of new therapeutic agents for conditions such as arthritis (Penning et al., 1997).

Novel Sulfone-linked Bis Heterocycles

The creation of sulfone-linked bis heterocycles integrating pyrazolines with thiadiazoles, oxadiazoles, and triazoles showcases the innovative approaches in leveraging sulfonamide chemistry for medicinal chemistry applications. These compounds have been evaluated for their antimicrobial activity, providing insights into the structure-activity relationships essential for designing more effective antimicrobial agents (Padmavathi et al., 2008).

properties

IUPAC Name

1-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S/c1-18-9-12(7-14-18)22(20,21)15-5-10-8-19(17-16-10)11-3-2-4-13-6-11/h2-4,6-9,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTLOCCKQTVIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide

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